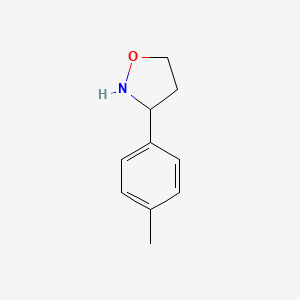

3-(4-Methylphenyl)-1,2-oxazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methylphenyl)-1,2-oxazolidine is a chemical compound with the molecular formula C7H8O. It is a colorless to pale yellow liquid that is slightly soluble in water and miscible with organic solvents such as ethanol, ether, and chloroform. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthetic Routes and Reaction Conditions:

Oxidation of 4-Methylphenylamine: The compound can be synthesized by the oxidation of 4-methylphenylamine using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.

Reaction with Ethylene Oxide: Another method involves the reaction of 4-methylphenylamine with ethylene oxide under acidic conditions to form the oxazolidine ring.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives, including oxazolidinediones.

Reduction: Reduction reactions can convert the oxazolidine ring to a corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalytic amounts of transition metal catalysts (e.g., palladium, platinum).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Strong nucleophiles (e.g., alkyl halides, amines) in polar aprotic solvents.

Major Products Formed:

Oxazolidinediones: Important intermediates in pharmaceutical synthesis.

Amines: Useful in the production of dyes, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

3-(4-Methylphenyl)-1,2-oxazolidine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

Medicine: It is used in the development of new drugs, particularly those targeting bacterial infections and cancer.

Industry: The compound is utilized in the production of various industrial chemicals, such as dyes and polymers.

Mecanismo De Acción

3-(4-Methylphenyl)-1,2-oxazolidine is structurally similar to other oxazolidine derivatives, such as 3-(3,4-dimethylphenyl)-1,2-oxazolidine and 3-(2,4-dimethylphenyl)-1,2-oxazolidine. These compounds share the oxazolidine ring but differ in the position and number of methyl groups on the phenyl ring.

Uniqueness:

Higher Reactivity: Due to the presence of the 4-methyl group, this compound exhibits higher reactivity in certain chemical reactions compared to its analogs.

Biological Activity: The specific arrangement of the methyl group may confer unique biological properties, making it more effective in certain applications.

Comparación Con Compuestos Similares

3-(3,4-Dimethylphenyl)-1,2-oxazolidine

3-(2,4-Dimethylphenyl)-1,2-oxazolidine

3-(2,3-Dimethylphenyl)-1,2-oxazolidine

Actividad Biológica

3-(4-Methylphenyl)-1,2-oxazolidine is a compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring structure with a methylphenyl substituent. The general formula for oxazolidinones is C3H5NO2, and this specific compound can be represented as follows:

Antimicrobial Activity

The oxazolidinone class is renowned for its antibacterial properties, particularly against Gram-positive bacteria. Recent studies have shown that derivatives of oxazolidinones exhibit significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

- Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action is crucial in combating resistant bacterial strains.

- Efficacy Against Biofilms : Research indicates that certain oxazolidinone derivatives can disrupt biofilm formation, which is a significant factor in chronic infections. For instance, ranbezolid has demonstrated complete eradication of MRSA biofilms at clinically relevant concentrations when used in combination with dispersal agents like C-TEMPO .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

- Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, studies have reported IC50 values ranging from 3.82 µM to 17.76 µM against human cancer cell lines such as MGC-803 and SK-OV-3 .

- Cell Cycle Arrest : The mechanism of action includes cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells. Flow cytometry analyses indicate that treatment with these compounds significantly increases the proportion of cells in the G1 phase compared to controls .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various oxazolidinone derivatives against Staphylococcus aureus and Enterococcus faecalis. The results indicated that while some derivatives showed promising activity, this compound's specific efficacy needs further exploration .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of oxazolidinone derivatives on cancer cell lines. The findings revealed that compounds with structural similarities to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Data Tables

| Activity Type | Pathogen/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Not specified | Inhibition of protein synthesis |

| Antibacterial | Enterococcus faecalis | Not specified | Inhibition of protein synthesis |

| Anticancer | MGC-803 (gastric cancer) | 3.82 | Induction of apoptosis |

| Anticancer | SK-OV-3 (ovarian cancer) | 17.76 | Cell cycle arrest at G1 phase |

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXXPFUAWLJILO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCON2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.